Cas no 243-69-6 ([1]Benzothieno[2,3-b]quinoxaline)
![[1]Benzothieno[2,3-b]quinoxaline structure](https://it.kuujia.com/scimg/cas/243-69-6x500.png)
243-69-6 structure
Nome del prodotto:[1]Benzothieno[2,3-b]quinoxaline
[1]Benzothieno[2,3-b]quinoxaline Proprietà chimiche e fisiche
Nomi e identificatori
-
- [1]Benzothieno[2,3-b]quinoxaline(8CI,9CI)
- [1]benzothiolo[3,2-b]quinoxaline
- BENZOTHIENO[2,3-B]QUINOXALINE
- [1]Benzothieno[2,3-b]quinoxaline
- AC1L5PH4
- AC1Q4WI6
- AG-J-58187
- AR-1A8690
- Benzo[4,5]thieno[2,3-b]chinoxalin
- benzo[4,5]thieno[2,3-b]quinoxaline
- CTK1A3330
- KST-1A3087
- NSC129364
- TRA0076906
- SCHEMBL17796030
- AKOS028108656
- AS-59666
- 243-69-6
- 17-THIA-2,9-DIAZATETRACYCLO[8.7.0.0(3),?.0(1)(1),(1)?]HEPTADECA-1(10),2,4,6,8,11(16),12,14-OCTAENE
- [1]benzothiolo[3, 2-b]quinoxaline
- DTXSID70299303
- CHEMBL1995276
- NSC-129364
- DB-197826
- A11113
-
- MDL: MFCD18449120
- Inchi: 1S/C14H8N2S/c1-4-8-12-9(5-1)13-14(17-12)16-11-7-3-2-6-10(11)15-13/h1-8H
- Chiave InChI: YJJGTGWWLRKTAI-UHFFFAOYSA-N
- Sorrisi: S1C2C(C3=C([H])C([H])=C([H])C([H])=C13)=NC1=C([H])C([H])=C([H])C([H])=C1N=2
Proprietà calcolate
- Massa esatta: 236.04094
- Massa monoisotopica: 236.041
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 17
- Conta legami ruotabili: 0
- Complessità: 296
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.7
- Superficie polare topologica: 54
Proprietà sperimentali
- Densità: 1.408
- Punto di ebollizione: 459.2°C at 760 mmHg
- Punto di infiammabilità: 228.3°C
- Indice di rifrazione: 1.84
- PSA: 25.78
- LogP: 3.99770
[1]Benzothieno[2,3-b]quinoxaline Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D583925-1g |
Benzothieno[2,3-B]quinoxaline |
243-69-6 | 95% | 1g |
$335 | 2024-05-24 | |
Aaron | AR003ORU-100mg |
BENZOTHIENO[2,3-B]QUINOXALINE |
243-69-6 | 95% | 100mg |
$58.00 | 2025-01-22 | |
A2B Chem LLC | AB70974-250mg |
Benzo[4,5]thieno[2,3-b]quinoxaline |
243-69-6 | 95% | 250mg |
$123.00 | 2024-04-20 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B908753-1g |
Benzo[4,5]thieno[2,3-b]quinoxaline |
243-69-6 | 95% | 1g |
2,320.20 | 2021-05-17 | |
1PlusChem | 1P003OJI-100mg |
Benzothieno[2,3-b]quinoxaline |
243-69-6 | 95% | 100mg |
$64.00 | 2025-02-20 | |
eNovation Chemicals LLC | D583925-1g |
Benzothieno[2,3-B]quinoxaline |
243-69-6 | 95% | 1g |
$335 | 2025-02-21 | |
eNovation Chemicals LLC | D583925-1g |
Benzothieno[2,3-B]quinoxaline |
243-69-6 | 95% | 1g |
$335 | 2025-02-27 | |
Chemenu | CM222039-1g |
Benzo[4,5]thieno[2,3-b]quinoxaline |
243-69-6 | 97% | 1g |
$413 | 2022-09-01 | |
1PlusChem | 1P003OJI-250mg |
Benzothieno[2,3-b]quinoxaline |
243-69-6 | 95% | 250mg |
$127.00 | 2025-02-20 | |
Aaron | AR003ORU-250mg |
BENZOTHIENO[2,3-B]QUINOXALINE |
243-69-6 | 95% | 250mg |
$115.00 | 2025-01-22 |
[1]Benzothieno[2,3-b]quinoxaline Letteratura correlata
-
1. Sulfur-mediated annulation of 1,2-phenylenediamines towards benzofuro- and benzothieno-quinoxalinesLoan T. Tran,Tuan H. Ho,Nhu T. A. Phan,Tung T. Nguyen,Nam T. S. Phan Org. Biomol. Chem. 2020 18 5652
-
Thomas J. Morrison Trans. Faraday Soc. 1944 40 43
-
Thomas Simonson,David Perahia Faraday Discuss. 1996 103 71
243-69-6 ([1]Benzothieno[2,3-b]quinoxaline) Prodotti correlati
- 1361673-55-3(3,5-Bis(2,6-dichlorophenyl)picolinonitrile)
- 1391436-42-2(methyl 5-(1S)-1-amino-2-hydroxyethylthiophene-3-carboxylate)
- 1251579-34-6(2-methyl-6-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]-2,3-dihydropyridazin-3-one)
- 17124-80-0(2-(1H-1,3-benzodiazol-2-ylsulfanyl)ethan-1-amine)
- 2121512-91-0(2,3-Dichloro-6-fluoro-4-methylphenylboronic acid)
- 2228703-05-5({1-(5-bromo-2-chloropyridin-4-yl)methylcyclopropyl}methanamine)
- 1105200-57-4(2-({5-[4-(2-ethoxybenzoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(propan-2-yl)acetamide)
- 1396846-53-9(1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-2-(1H-pyrazol-1-yl)ethyl-1,4-diazepane hydrochloride)
- 1807134-49-1(Methyl 3-(chloromethyl)-5-(difluoromethyl)-4-fluoropyridine-2-carboxylate)
- 1803971-63-2(6-Amino-4-chloro-3-cyano-2-(trifluoromethoxy)pyridine)
Fornitori consigliati
PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti

atkchemica
Membro d'oro
CN Fornitore
Reagenti

Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

pengshengyue
Membro d'oro
CN Fornitore
Grosso

Synrise Material Co. Ltd.
Membro d'oro
CN Fornitore
Grosso
